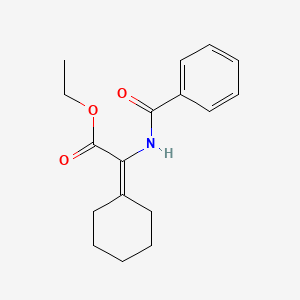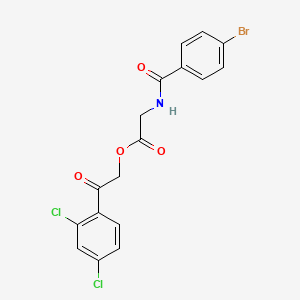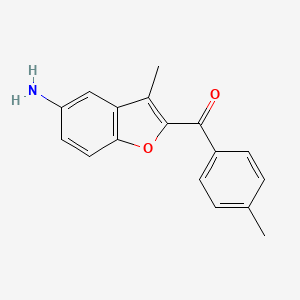![molecular formula C17H19NO3S B4698283 N-(2,4-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B4698283.png)
N-(2,4-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]acetamide
Descripción general
Descripción
N-(2,4-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]acetamide, commonly known as DMSA, is a chemical compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in water and organic solvents. DMSA is a sulfonamide derivative of acetamide and has been found to have various biological activities.
Mecanismo De Acción
The mechanism of action of DMSA is not fully understood. However, it has been proposed that DMSA acts by inhibiting the activity of enzymes involved in the biosynthesis of DNA and RNA. It has also been found to induce apoptosis in cancer cells by activating the caspase pathway. DMSA has been shown to have a synergistic effect with other chemotherapeutic agents, making it a potential candidate for combination therapy.
Biochemical and Physiological Effects:
DMSA has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. DMSA has also been found to have antimicrobial activity against various bacterial and viral pathogens. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. DMSA has also been found to have antioxidant activity, which may contribute to its anticancer and anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMSA has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has been extensively studied and its biological activities are well documented. DMSA has also been found to have low toxicity, making it a safe compound to work with. However, there are some limitations to using DMSA in lab experiments. Its mechanism of action is not fully understood, which may limit its application in certain research areas. DMSA may also have off-target effects, which may complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on DMSA. One area of research is the development of new drugs based on DMSA for the treatment of cancer, bacterial and viral infections, and inflammatory diseases. Another area of research is the elucidation of the mechanism of action of DMSA, which may lead to the development of more targeted therapies. Further research is also needed to investigate the potential off-target effects of DMSA and its long-term safety profile. Overall, DMSA has shown great promise as a versatile compound with multiple biological activities, and further research is needed to fully explore its potential.
Aplicaciones Científicas De Investigación
DMSA has been extensively used in scientific research due to its various biological activities. It has been found to have anticancer, antimicrobial, anti-inflammatory, and antiviral properties. DMSA has been used in the development of new drugs for the treatment of cancer, bacterial and viral infections, and inflammatory diseases. It has also been used as a diagnostic tool for cancer and other diseases.
Propiedades
IUPAC Name |
N-(2,4-dimethylphenyl)-N-(4-methylphenyl)sulfonylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3S/c1-12-5-8-16(9-6-12)22(20,21)18(15(4)19)17-10-7-13(2)11-14(17)3/h5-11H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFCPNXXVSHUAEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C2=C(C=C(C=C2)C)C)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-chloro-N-(2-{[(2-furylmethyl)amino]carbonyl}phenyl)-3-(4-morpholinylsulfonyl)benzamide](/img/structure/B4698211.png)
![N-[4-(aminocarbonyl)phenyl]-2,4,6-trimethylbenzamide](/img/structure/B4698227.png)
![methyl {3-methyl-5-[4-(methylthio)benzylidene]-4-oxo-2-thioxo-1-imidazolidinyl}acetate](/img/structure/B4698231.png)
![4-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)-N-(2-methyl-2-propen-1-yl)benzamide](/img/structure/B4698240.png)

![4-[({[(4-chlorobenzyl)amino]carbonothioyl}amino)methyl]benzenesulfonamide](/img/structure/B4698248.png)

![4-tert-butylphenyl P-methyl-N-{4-[(trifluoromethyl)thio]phenyl}phosphonamidoate](/img/structure/B4698268.png)
![N-[1-(4-sec-butylphenyl)propyl]-N'-(2,3-dihydro-1H-inden-5-yl)urea](/img/structure/B4698269.png)
![butyl 4-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}benzoate](/img/structure/B4698270.png)

![2-chloro-4-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl methanesulfonate](/img/structure/B4698295.png)
